2-Iodobenzo[d]thiazol-6-ol
Description
General Significance of the Benzo[d]thiazole Core in Organic Synthesis
The benzo[d]thiazole nucleus, formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a privileged structure in organic synthesis. globalauthorid.com Its aromatic nature and the presence of nitrogen and sulfur heteroatoms provide multiple sites for functionalization, making it a versatile building block for the construction of complex molecules. nih.gov Synthetic chemists have developed numerous methods for the preparation of the benzothiazole (B30560) core, often involving the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, aldehydes, or carboxylic acids. organic-chemistry.org The reactivity of the C2 position is particularly notable, allowing for the introduction of a wide array of substituents. researchgate.net Furthermore, the benzothiazole ring system can undergo various transformations, including electrophilic and nucleophilic substitution reactions, making it a valuable synthon in the synthesis of diverse chemical entities. acs.orgnih.gov
Overview of the Benzo[d]thiazole Scaffold's Role in Medicinal Chemistry and Drug Discovery
The benzo[d]thiazole scaffold is a recurring motif in a multitude of biologically active compounds, underscoring its importance in medicinal chemistry and drug discovery. researchgate.netpcbiochemres.com Derivatives of benzo[d]thiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. researchgate.netjchemrev.com The structural rigidity and lipophilic nature of the benzothiazole core contribute to its ability to interact with various biological targets. The versatility of its synthesis allows for the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov
A notable example of a marketed drug featuring this scaffold is Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). The diverse biological activities associated with this scaffold continue to inspire the design and synthesis of novel therapeutic agents.
Specific Research Focus on 2-Iodobenzo[d]thiazol-6-ol and its Iodinated Analogs
Within the vast family of benzo[d]thiazole derivatives, this compound represents a specific area of research interest, primarily due to the unique properties conferred by the iodine and hydroxyl substituents. While specific research on this exact compound is limited, the broader class of iodinated benzothiazoles has garnered significant attention, particularly in the field of neuroimaging.
Iodinated benzothiazole derivatives, especially 2-arylbenzothiazoles, have been extensively investigated as potential imaging agents for amyloid-β (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. snmjournals.orgnih.gov The introduction of iodine, particularly radioactive isotopes like Iodine-123 or Iodine-125, allows for the development of radioligands for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov The position of the iodine atom can significantly influence the binding affinity and pharmacokinetic properties of these imaging agents.
The synthesis of 2-iodobenzothiazoles can be achieved through various methods, including the Sandmeyer reaction, which involves the diazotization of a 2-aminobenzothiazole (B30445) precursor followed by treatment with an iodide salt. researchgate.netwikipedia.orgbyjus.com Direct iodination of the benzothiazole ring is also a viable, though sometimes less regioselective, approach. acs.orgnih.govlookchem.com The presence of a hydroxyl group at the 6-position, as in this compound, can further modulate the compound's properties, potentially enhancing its binding to target proteins or improving its solubility. The synthesis of 6-hydroxybenzothiazole (B183329) derivatives has been reported, often starting from 1,4-benzoquinone. thieme-connect.comresearchgate.netarkat-usa.org
The combination of the 2-iodo and 6-hydroxy functionalities in a single benzothiazole molecule suggests its potential as a scaffold for developing novel probes for biological imaging or as a precursor for more complex therapeutic agents. Further research is warranted to fully elucidate the synthesis, properties, and potential applications of this compound.
Interactive Data Table: Biological Activities of Substituted Benzothiazole Derivatives
Below is a table summarizing the observed biological activities of various substituted benzo[d]thiazole derivatives, highlighting the diverse therapeutic potential of this scaffold.
| Derivative Class | Substitution Pattern | Biological Activity |
| 2-Arylbenzothiazoles | Varied aryl groups at C2 | Amyloid-β plaque imaging snmjournals.org |
| 2-Aminobenzothiazoles | Varied substituents at C6 | Antifungal ucl.ac.be |
| 2-Mercaptobenzothiazoles | Varied substituents | Antibacterial |
| 6-Nitrobenzothiazoles | Amide derivatives | Anti-inflammatory nih.gov |
| Thiazolidinone derivatives | Varied substitutions | Antibacterial nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBIUTVCIIPVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodobenzo D Thiazol 6 Ol and Analogous Iodobenzothiazole Systems
Strategies for Benzothiazole (B30560) Ring Formation from Precursors
The construction of the benzothiazole scaffold is a cornerstone of the synthesis of 2-Iodobenzo[d]thiazol-6-ol. This bicyclic system is typically assembled from appropriately substituted aniline (B41778) precursors bearing a thiol group ortho to the amine. For the target molecule, a key intermediate is 2-amino-5-hydroxythiophenol or a related equivalent.
Condensation Reactions
Condensation reactions represent the most traditional and widely employed method for the synthesis of 2-substituted benzothiazoles. These reactions typically involve the cyclization of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives.
The reaction of 2-aminothiophenols with carboxylic acids, often facilitated by a dehydrating agent like polyphosphoric acid (PPA), is a common approach. This method allows for the direct installation of the substituent at the 2-position of the benzothiazole ring. For instance, the condensation of 2-aminothiophenol with various carboxylic acids can be achieved under microwave irradiation in the presence of L-proline as a catalyst, offering an environmentally benign and efficient route. researchgate.nettku.edu.tw While the yields are generally moderate to good, they can be lower when using carboxylic acids compared to aldehydes. researchgate.nettku.edu.tw
Alternatively, aldehydes can be condensed with 2-aminothiophenols, followed by an oxidation step to yield the benzothiazole. A variety of oxidizing agents and catalysts have been employed for this transformation, including iodine, which can promote the condensation in solvents like DMF.
A general scheme for the condensation of 2-aminothiophenol with a carboxylic acid is presented below:
Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
| 2-Aminothiophenol Derivative | Carboxylic Acid/Aldehyde | Catalyst/Conditions | 2-Substituted Benzothiazole Product | Yield (%) | Reference |
| 2-Aminothiophenol | Aromatic Aldehydes | L-proline, Microwave, Solvent-free | 2-Arylbenzothiazoles | Good to Moderate | researchgate.nettku.edu.tw |
| 2-Aminothiophenol | Aromatic Carboxylic Acids | L-proline, Microwave, Solvent-free | 2-Arylbenzothiazoles | Moderate | researchgate.nettku.edu.tw |
This table is illustrative of the general condensation methodology and does not represent the direct synthesis of this compound.
Oxidative Annulation Approaches
Oxidative annulation, or oxidative cyclization, provides another powerful strategy for the formation of the benzothiazole ring. These methods often proceed under milder conditions than high-temperature condensations and can involve various catalytic systems.
One such approach involves the reaction of anilines with a sulfur source, such as elemental sulfur or a thiol, in the presence of an oxidizing agent and a catalyst. For example, an iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and ammonium (B1175870) thiocyanate (B1210189) can provide 2-arylbenzothiazoles in good yields. organic-chemistry.org This method is attractive due to its use of readily available starting materials.
Furthermore, the oxidative cyclization of 2-mercaptophenyl-substituted precursors can lead to the formation of the benzothiazole ring. Mechanistic studies suggest the involvement of a disulfide intermediate in some of these oxidative cyclization pathways. organic-chemistry.org
Electrosynthetic Routes
Electrosynthesis has emerged as a green and efficient alternative for the construction of benzothiazole derivatives. These methods utilize electricity to drive the chemical transformations, often avoiding the need for harsh reagents and simplifying purification processes.
The electrochemical synthesis of benzothiazoles can be achieved through the intramolecular dehydrogenative C–S bond formation. For instance, 2-aminobenzothiazoles can be synthesized with high yields from the direct combination of aryl isothiocyanates with amines under undivided electrolytic conditions. organic-chemistry.org Another electrosynthetic approach involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide, which acts as both an electrolyte and a brominating agent. researchgate.net This method allows for the synthesis of 2-aminobenzothiazole (B30445) derivatives in moderate to good yields under mild, room temperature conditions. researchgate.net
Directed Introduction of Iodine at the 2-Position
Once the 6-hydroxybenzothiazole (B183329) scaffold is in hand, the next critical step is the regioselective introduction of an iodine atom at the 2-position. Several methods can be employed for this transformation, with diazotization-iodination and iododestannylation being prominent examples.
Diazotization-Iodination Reactions
The diazotization of a primary aromatic amine, followed by treatment with an iodide source, is a classical and reliable method for the introduction of iodine onto an aromatic ring, known as the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgnih.gov In the context of this compound synthesis, this would involve the diazotization of 2-amino-6-hydroxybenzothiazole.
The process begins with the treatment of the 2-aminobenzothiazole derivative with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric or sulfuric acid), to form a diazonium salt. This intermediate is then reacted with a solution of potassium iodide, which displaces the diazonium group to yield the 2-iodobenzothiazole (B74616). organic-chemistry.org
Table 2: General Steps for Diazotization-Iodination
| Step | Reagents | Intermediate/Product |
| 1. Diazotization | 2-Amino-6-hydroxybenzothiazole, NaNO₂, HCl (aq) | 6-Hydroxybenzo[d]thiazole-2-diazonium chloride |
| 2. Iodination | 6-Hydroxybenzo[d]thiazole-2-diazonium chloride, KI (aq) | This compound |
This table outlines the general transformation; specific reaction conditions would need to be optimized for this particular substrate.
A convenient one-step procedure for the diazotization-iodination of aromatic amines involves the use of potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile (B52724) at room temperature. organic-chemistry.org
Iododestannylation Reactions for Iodobenzothiazole Derivatives
Iododestannylation offers a powerful and regioselective method for the introduction of iodine onto an aromatic or heteroaromatic ring. This reaction involves the electrophilic substitution of a trialkylstannyl group (e.g., tributylstannyl) with iodine.
The synthesis of the required precursor, a 2-(trialkylstannyl)benzothiazole derivative, is the initial step. While the specific synthesis of 2-(tributylstannyl)benzo[d]thiazol-6-ol is not widely documented, related compounds such as 2-(tributylstannyl)benzothiazole are commercially available. organixinc.com The synthesis of stannylated benzothiazolones has been achieved from the corresponding bromo-benzothiazolones, suggesting a potential route involving lithiation followed by quenching with a trialkyltin chloride. researchgate.net
Once the 2-stannylated precursor is obtained, it can be treated with molecular iodine to afford the 2-iodobenzothiazole derivative with high regioselectivity. The carbon-tin bond is readily cleaved by the electrophilic iodine, leading to the desired product.
Strategies for Hydroxylation at the 6-Position
Introducing a hydroxyl group at the 6-position of the benzothiazole ring can be accomplished either by starting with a pre-functionalized precursor or by deprotecting a precursor ether, such as a methoxy (B1213986) group. A common strategy involves the synthesis of a 6-alkoxy-2-aminobenzothiazole, which can then be converted to the desired 2-iodo derivative, followed by dealkylation to reveal the hydroxyl group. For example, the synthesis of 6-methoxy-2-aminobenzothiazole can be achieved by treating p-anisidine (B42471) with ammonium thiocyanate and bromine in glacial acetic acid. researchgate.net Subsequent diazotization of the amino group followed by iodination would yield 2-iodo-6-methoxybenzothiazole. The final hydroxylation step is achieved by cleaving the methyl ether, a reaction that can be performed using reagents like boron tribromide (BBr₃) in a solvent such as dichloromethane. osti.gov
In multi-step syntheses involving this compound, the reactivity of the hydroxyl group often necessitates the use of protecting groups to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. organic-chemistry.org The protection of hydroxyls is typically achieved by converting them into ethers or esters. highfine.com
Common protecting groups for hydroxyl functions include:
Alkyl and Benzyl (B1604629) Ethers: Groups like benzyl (Bn) and p-methoxybenzyl (PMB) are robust and can be introduced via Williamson ether synthesis using the corresponding halide (e.g., benzyl bromide) and a base. highfine.com Benzyl ethers are typically removed by hydrogenolysis (e.g., H₂, Pd/C), while PMB ethers can be cleaved oxidatively (e.g., with DDQ) or under acidic conditions, allowing for selective deprotection. highfine.com
Silyl (B83357) Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are widely used due to their ease of installation and removal. libretexts.org They are typically introduced using the corresponding silyl chloride and a base like imidazole. Deprotection is commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.orggoogle.com
Acetal Ethers: Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are stable to a wide range of non-acidic conditions. They are introduced using reagents like MOM-Cl or dihydropyran under acidic catalysis. Deprotection is readily achieved with aqueous acid. highfine.com
Ester Protecting Groups: Acetyl (Ac) and pivaloyl (Piv) groups are introduced by reacting the hydroxyl group with an acid chloride or anhydride. highfine.com These ester groups are stable to acidic conditions but are easily cleaved by base-mediated hydrolysis (e.g., K₂CO₃ in methanol). highfine.com
The following table summarizes common protection and deprotection strategies for the hydroxyl group.
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or TFA |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF or H⁺ |
| Methoxymethyl | MOM | MOM-Cl, DIPEA | H⁺ (e.g., HCl) |
| Acetyl | Ac | Ac₂O, Pyridine (B92270) | K₂CO₃, MeOH or aq. base |
| Pivaloyl | Piv | Piv-Cl, Pyridine | Base (slower than Ac) |
The synthesis of this compound often relies on the preparation of key intermediates, such as hydroxy-substituted 2-aminobenzothiazoles. These building blocks incorporate the essential benzothiazole core with the hydroxyl (or a protected precursor) and amino functionalities in place for further transformations. nih.gov One efficient pathway involves the cyclization of substituted anilines. For instance, methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates have been synthesized, demonstrating methods to create precursors with substitution patterns that can be further modified. nih.govacs.org
A general route to 6-hydroxy-2-aminobenzothiazole starts from p-aminophenol. The hydroxyl group is typically protected, for instance as a methoxy group (p-anisidine), before the thiazole (B1198619) ring is constructed. The cyclization is often achieved through reaction with a thiocyanate salt in the presence of bromine, a process known as the Hugershoff reaction. researchgate.net Subsequent deprotection of the hydroxyl group yields the desired building block.
Post-Synthetic Functionalization and Derivatization at Various Positions
The this compound scaffold offers multiple sites for post-synthetic modification, including the iodine-bearing C2-position, the phenolic hydroxyl group at C6, and the heterocyclic nitrogen atom.
The carbon-iodine bond at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. researchgate.net 2-Iodobenzothiazoles can be effectively coupled with various aryl or heteroaryl boronic acids or their esters to generate 2-arylbenzothiazole derivatives. nih.govnih.gov These reactions are generally performed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govwisdomlib.org The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis.
Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst, to produce substituted alkynes. organic-chemistry.orgwikipedia.org The 2-iodo group on the benzothiazole ring can readily participate in Sonogashira coupling with a variety of terminal alkynes. youtube.com This provides a direct route to 2-alkynylbenzothiazole derivatives, which are valuable intermediates for further synthesis. The reaction typically employs a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.orglibretexts.org
The table below provides examples of conditions for these cross-coupling reactions.
| Reaction | Substrates | Catalyst System | Base | Typical Conditions |
| Suzuki Coupling | 2-Iodobenzothiazole, Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Toluene/Water or Dioxane/Water, Heat |
| Sonogashira Coupling | 2-Iodobenzothiazole, Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | THF or DMF, Room Temp to Heat |
Both the hydroxyl group at the 6-position and the endocyclic nitrogen of the benzothiazole ring are potential sites for alkylation and acylation.
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated under Williamson ether synthesis conditions (alkyl halide and a base like K₂CO₃ or NaH) or acylated using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine to form esters. nih.gov
N-Alkylation and N-Acylation: The endocyclic nitrogen atom of the benzothiazole ring can also undergo alkylation, particularly with reactive alkylating agents like α-haloketones, leading to the formation of benzothiazolium salts. mdpi.com Acylation can also occur on the benzothiazole ring system under specific conditions. For example, homolytic acylation of benzothiazole using acyl radicals generated from aldehydes occurs selectively at the 2-position. rsc.org If the 2-position is substituted with an amino group, that exocyclic amine is readily acylated. acs.org
The benzothiazole ring system is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the substitution pattern of the ring.
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic substitution reactions such as halogenation and nitration. rsc.org The presence of the electron-donating hydroxyl group at the 6-position will activate the ring towards electrophilic attack and direct incoming electrophiles primarily to the ortho and para positions (C5 and C7).
Nucleophilic Substitution: The 2-position of the benzothiazole ring, particularly when substituted with a good leaving group like iodine, is susceptible to nucleophilic substitution. This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to displace the iodide and form new derivatives. The electron-withdrawing nature of the thiazole ring facilitates this type of reaction. wikipedia.org
Advanced Spectroscopic and Structural Characterization of 2 Iodobenzo D Thiazol 6 Ol Derivatives
X-ray Crystallography for Absolute Configuration and Molecular Conformation
Analysis of Intermolecular Interactions in Crystal Lattices
The supramolecular assembly of 2-Iodobenzo[d]thiazol-6-ol derivatives in the crystalline state is dictated by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in determining the packing of molecules, which in turn influences the material's physical properties. The primary interactions expected for the target compound and its derivatives are halogen bonds and hydrogen bonds, supplemented by other contacts such as π-π stacking.
Halogen Bonding:
The iodine substituent at the 2-position of the benzothiazole (B30560) ring is a potent halogen bond donor. This is exemplified in the crystal structure of the analogous compound, 6-Iodo-2-methyl-1,3-benzothiazole. In this structure, the iodine atom engages in a significant C—I⋯N halogen bond with the nitrogen atom of an adjacent molecule. This interaction is characterized by a specific geometry, with the I⋯N distance being shorter than the sum of the van der Waals radii of iodine and nitrogen, and the C—I⋯N angle approaching linearity. These halogen bonds link the molecules into zigzag supramolecular chains, which are a key feature of the crystal packing. mdpi.com
The geometric parameters of this C—I⋯N halogen bond in 6-Iodo-2-methyl-1,3-benzothiazole are detailed in the table below.
| Interaction | Distance (Å) | Angle (°) |
| C—I⋯N | 3.085 | 168.4 |
Hydrogen Bonding:
The hydroxyl group at the 6-position of the benzothiazole core is a classic hydrogen bond donor. In the absence of a crystal structure for this compound, the hydrogen bonding patterns can be inferred from related structures, such as 2-amino-6-nitro-1,3-benzothiazole. In the crystal structure of this nitro-analogue, the amino group (acting as a hydrogen bond donor) forms N—H···O and N—H···N hydrogen bonds with the nitro group and the thiazole (B1198619) nitrogen of neighboring molecules, respectively. These interactions create a three-dimensional framework.
For a 6-hydroxy derivative, strong O—H···N hydrogen bonds between the hydroxyl group and the nitrogen atom of the thiazole ring of an adjacent molecule are highly probable. Additionally, the hydroxyl group could also act as a hydrogen bond acceptor, participating in O—H···O interactions with other hydroxyl groups. These hydrogen bonds would likely form chains or more complex networks, significantly influencing the crystal lattice's stability and organization.
The following table presents typical geometric parameters for hydrogen bonds observed in a related benzothiazole derivative, 2-amino-6-nitro-1,3-benzothiazole, which can serve as a model for the types of hydrogen bonds that may be present in hydroxy-substituted benzothiazoles.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H | H | O | 0.86 | 2.34 | 3.179 | 164 |
| N—H | H | N | 0.86 | 2.45 | 3.190 | 144 |
Other Intermolecular Interactions:
Research Applications and Scaffold Based Development of 2 Iodobenzo D Thiazol 6 Ol Derivatives
Design and Development as Molecular Probes and Diagnostic Agents
Derivatives of the benzothiazole (B30560) scaffold have been investigated as imaging agents for protein aggregates associated with neurodegenerative diseases, such as the tau protein found in Alzheimer's disease. researchgate.net The aggregation of tau protein is a key pathological hallmark of Alzheimer's, making it a critical target for diagnostic imaging. researchgate.net
Researchers have developed small molecule benzothiazole derivatives to tackle tau protein fibrils. nih.gov Notably, a 2-iodophenyl sulfonamide derivative demonstrated significant anti-fibrillar activity, reducing ThT fluorescence to just 5.0%, indicating a high efficacy in preventing aggregation. nih.gov This highlights the importance of the iodo-substitution in designing potent inhibitors of tau aggregation. nih.gov Such compounds serve as promising foundational structures for the development of radiolabeled probes for PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) imaging, which would allow for the visualization and quantification of tau aggregates in the brain. researchgate.net
The primary diagnostic modalities explored for benzothiazole derivatives are PET and SPECT imaging. researchgate.net These nuclear medicine techniques rely on the administration of radiolabeled molecules (radioligands) that bind to specific targets in the body. The development of benzothiazole-based radiopharmaceuticals has been a focus of intense research for imaging the pathophysiology of Alzheimer's disease. researchgate.net By labeling these molecules with radioisotopes of iodine (such as ¹²³I or ¹²⁴I), it is possible to create probes that can be detected by SPECT or PET scanners, offering a non-invasive method to diagnose and monitor the progression of tauopathies. researchgate.net
Investigation as Bioactive Scaffolds in Target-Oriented Drug Discovery
The benzothiazole nucleus is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. nih.gov By modifying the 2-Iodobenzo[d]thiazol-6-ol core, scientists have developed potent and selective inhibitors and ligands for various biological targets implicated in a range of diseases.
DNA Gyrase Inhibitors
Benzothiazole-based compounds have been identified as promising inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govhelsinki.fi This makes them attractive candidates for the development of new antibacterial agents. A series of 2-arylbenzothiazole derivatives were synthesized and showed moderate to high inhibitory activity against E. coli DNA gyrase, with some analogues displaying IC₅₀ values below 10 µM. nih.gov Structure-activity relationship (QSAR) studies indicated that the hydrophilic-lipophilic balance of the derivatives is crucial for their cellular absorption and antimicrobial activity. nih.gov Molecular docking studies confirmed that these compounds interact with key amino acids, such as Asp73 and Gly77, in the enzyme's active site. nih.gov
Kinase Inhibitors
The benzothiazole scaffold has also been utilized to develop inhibitors for various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. A series of benzothiazole derivatives were discovered to be potent inhibitors of Rho-associated kinase (ROCK-II), a target for cardiovascular diseases and cancer. nih.gov Additionally, hybrid molecules incorporating both benzothiazole and chromone pharmacophores have been synthesized and analyzed for their potential as ATR kinase inhibitors, showing inhibition of Chk1 phosphorylation in cancer cell lines. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-Arylbenzothiazole Derivatives | E. coli DNA Gyrase | Compounds 5, 6c, 6i, 6j, and 7b showed high inhibitory activity with IC₅₀ values below 10 µM. | nih.gov |
| Benzothiazole-Chromone Hybrids | ATR Kinase | Compound 7h showed inhibition of pChk1 at Ser 317 in HeLa cells at 3.995 µM. | nih.gov |
| Benzothiazole Derivatives | ROCK-II | Discovery of a series of potent ROCK inhibitors with good biochemical and cellular potency. | nih.gov |
Sigma Receptor Ligands
Sigma receptors are implicated in various central nervous system disorders and are considered promising targets for cancer therapy. nih.gov A series of 2(3H)-benzothiazolone derivatives were found to have a high affinity for sigma-1 receptor subtypes. nih.gov For instance, compound 1 (3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one) emerged as a potent sigma-1 receptor ligand with a Kᵢ value of 0.6 nM and moderate selectivity over the sigma-2 receptor. nih.gov These ligands have shown potential in animal models for antipsychotic, neuroprotective, and anticonvulsant activities. nih.gov
BCR-ABL1 Inhibitors
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). nih.govnih.gov Structure-based virtual screening led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel BCR-ABL1 inhibitors. nih.govnih.gov The most potent compound, 10m, inhibited BCR-ABL-dependent signaling and demonstrated an anti-tumor effect against K562 cells with an IC₅₀ value of 0.98 μM. nih.govnih.gov This compound also showed powerful synergistic effects when combined with the allosteric inhibitor asciminib, marking it as a promising lead for further development. nih.govnih.gov
HSP90 Inhibitors
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of many oncoproteins, making it a key target in cancer therapy. nih.gov Researchers have designed and synthesized a focused library of 2,6-disubstituted benzothiazole-based inhibitors targeting the C-terminal domain (CTD) of Hsp90. nih.gov This approach avoids the heat shock response often induced by N-terminal inhibitors. The most potent compounds in this series showed low micromolar antiproliferative activities against the MCF-7 breast cancer cell line and induced the degradation of Hsp90 client proteins. nih.gov
| Compound Series | Target Receptor/Protein | Potency (IC₅₀ / Kᵢ) | Cell Line/Assay | Reference |
|---|---|---|---|---|
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10m) | BCR-ABL1 | 0.98 µM (IC₅₀) | K562 cells | nih.govnih.gov |
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10f) | BCR-ABL1 | 2.7 µM (GI₅₀) | K562 cells | nih.gov |
| 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one (Compound 1) | Sigma-1 Receptor | 0.6 nM (Kᵢ) | Guinea-pig brain membranes | nih.gov |
| 2,6-disubstituted benzothiazoles (Compound 9i) | HSP90 (C-Terminal Domain) | Low micromolar activity | MCF-7 cells | nih.gov |
The benzothiazole scaffold is a cornerstone in the development of novel antimicrobial agents due to its ability to inhibit various essential microbial pathways. nih.govmdpi.com
Antibacterial Research
Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity by inhibiting a variety of targets, including DNA gyrase, dihydropteroate synthase (DHPS), and peptide deformylase. nih.govresearchgate.netnih.gov A study on new benzothiazole derivatives found that most compounds were active against Staphylococcus aureus, with the most active compound (16c) showing a superior Minimum Inhibitory Concentration (MIC) of 0.025 mM, outperforming standard drugs like ampicillin and sulfadiazine. nih.gov Another series of benzo[d]thiazole-hydrazones also exhibited superior potency against several bacterial strains compared to reference drugs chloramphenicol and rifampicin. nih.gov
Antifungal Research
In addition to antibacterial properties, benzothiazole derivatives have shown significant antifungal activity. A series of 6-substituted 2-aminobenzothiazole (B30445) derivatives were synthesized, with compounds 1n and 1o showing the best activity against Candida albicans, Candida parapsilosis, and Candida tropicalis with MIC values of 4-8 μg/mL. nih.gov Another study identified a benzothiazole-hydrazone derivative (compound 4d) as the most active in its series, with a potent MIC₅₀ value of 1.95 µg/ml against Candida krusei. dergipark.org.trresearchgate.net Structure-activity relationship studies revealed that electron-withdrawing groups on the phenyl ring tend to increase antifungal activity. nih.gov
Antituberculosis Research
The benzothiazole scaffold has also been explored for its potential against Mycobacterium tuberculosis. Hydrazide–hydrazone derivatives incorporating this scaffold have demonstrated significant antimycobacterial activity, with some compounds showing MICs in the low micromolar range, comparable to the first-line drug isoniazid. nih.gov
| Compound Series | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c) | S. aureus | 0.025 mM | nih.gov |
| Benzo[d]thiazole-hydrazone (Compound 19) | S. aureus | 3.12 µg/mL | nih.gov |
| 6-substituted 2-aminobenzothiazole (1n, 1o) | C. albicans, C. parapsilosis | 4-8 µg/mL | nih.gov |
| Benzothiazole-hydrazone (Compound 4d) | C. krusei | 1.95 µg/mL | dergipark.org.trresearchgate.net |
| Hydrazide-hydrazone derivative (Compound 6) | M. tuberculosis H37Rv | 0.0730 µM | nih.gov |
Anticancer Agent Research
The benzothiazole scaffold is a significant pharmacophore in the development of novel anticancer agents. Derivatives of this compound are being investigated for their potential to inhibit cancer cell growth through various mechanisms of action. The presence of an iodine atom at the 2-position offers a site for synthetic modification, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The hydroxyl group at the 6-position can also be modified to improve pharmacokinetic properties or target engagement.
Research into fluorinated 2-aryl benzothiazole derivatives has demonstrated notable anti-tumor activities against breast cancer cell lines like MDA-MB-468 and MCF-7. nih.gov The introduction of fluorine atoms can enhance the cytotoxicity of these compounds. nih.gov Studies on 2-substituted benzothiazoles have shown they can inhibit breast cancer cell growth by inducing apoptosis, disrupting mitochondrial membrane potential, and causing cell cycle arrest. nih.gov These compounds have also been found to increase reactive oxygen species accumulation, leading to cell death. nih.gov Mechanistically, some benzothiazole derivatives have been shown to downregulate the expression of key signaling proteins such as EGFR, JAK, STAT3, ERK, AKT, and mTOR, which are crucial for cancer progression. nih.gov
For instance, certain N-(benzo[d]thiazol-2-yl) acetamide derivatives have exhibited remarkable activities against leukemia cell lines. nih.gov The strategic placement of different substituents on the benzothiazole core allows researchers to fine-tune the compound's potency and selectivity against various cancer types.
Below is a table summarizing the anticancer activity of selected benzothiazole derivatives, illustrating the potential of this scaffold in oncology research.
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50) | Mechanism of Action |
| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | Varies with substitution | Cytotoxicity |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (Leukemia) | Not Specified | Not Specified |
| 2-substituted benzothiazoles | MDA-MB-231 (Breast) | Not Specified | Induction of apoptosis, EGFR modulation |
Antiepileptic Agent Research
The structural features of benzothiazole derivatives make them attractive candidates for the development of new antiepileptic drugs. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a need for new therapeutic agents with improved efficacy and fewer side effects. nih.gov The core structure of this compound can be systematically modified to optimize anticonvulsant activity.
Derivatives of 2-aminobenzothiazole have been identified as potent anticonvulsant agents. It is hypothesized that a GABA-like pharmacophore on the benzothiazole nucleus may contribute to their anticonvulsant effect by interacting with relevant receptors. The lipophilicity of these compounds, which influences their ability to cross the blood-brain barrier, can be modulated by introducing different substituents. Molecular docking studies have suggested that these derivatives can bind effectively to subunits of the γ-amino butyric acid (GABA) enzyme.
In preclinical studies, various benzothiazole derivatives have been evaluated using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to assess their ability to prevent seizure spread and elevate seizure threshold, respectively. mdpi.com For example, certain 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives have shown significant anticonvulsant activity in these models. mdpi.com Specifically, compounds with 3-fluoro and 4-fluoro benzyl (B1604629) ethers at the 6-position of the benzothiazole ring were found to be particularly potent. mdpi.com
The table below presents data on the anticonvulsant activity of representative benzothiazole derivatives.
| Compound/Derivative | Animal Model | Activity Metric (ED50) |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES Test | 50.8 mg/kg |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | scPTZ Test | 52.8 mg/kg |
| 6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole | Not Specified | Not Specified |
Role in Coordination Chemistry and Materials Science
Beyond its biomedical applications, the this compound scaffold is a versatile building block in coordination chemistry and materials science. The nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the hydroxyl and iodo substituents, provide multiple coordination sites for metal ions and opportunities for constructing complex molecular architectures.
Ligand Design for Metal Complexes
The benzothiazole moiety is an excellent ligand for coordinating with a variety of transition metal ions. The nitrogen atom in the thiazole ring is a common coordination site. mdpi.com The hydroxyl group at the 6-position of this compound can also participate in metal binding, potentially acting as a bridging ligand between metal centers. Furthermore, the iodine at the 2-position can be substituted with other donor groups to create multidentate ligands capable of forming stable metal complexes with specific geometries.
Metal complexes of benzothiazole derivatives have been synthesized and characterized for various applications. For example, complexes with copper(II), cobalt(II), and nickel(II) have been prepared and their structures investigated. ias.ac.inresearchgate.net Spectroscopic and analytical data have been used to propose geometries for these complexes, which can range from square planar to tetrahedral or octahedral, depending on the metal ion and the coordination environment. researchgate.netresearchgate.net The formation of these metal complexes can enhance the biological activity of the parent benzothiazole ligand or introduce novel catalytic or material properties.
The table below provides examples of metal complexes formed with benzothiazole-based ligands.
| Ligand | Metal Ion | Proposed Geometry |
| 2-amino acetate, 6-chloro benzothiazole | Cu(II) | Square Planar |
| 2-amino acetate, 6-chloro benzothiazole | Ni(II) | Tetrahedral |
| 1-(benzo[d]thiazol-2-yl)thiourea | Co(II) | Distorted Octahedral |
Development of Photoluminescent Materials
The rigid, conjugated structure of the benzothiazole ring system makes it a suitable chromophore for the development of photoluminescent materials. Derivatives of 2-(2'-aminophenyl)benzothiazole, a related structure, are known to exhibit tunable fluorescence, making them useful in sensing and light-emitting applications. nih.gov The photophysical properties of these molecules can be modulated by introducing different substituents onto the benzothiazole core.
The combination of a thiazole ring with other aromatic systems can lead to the creation of novel phosphorescent materials. researchgate.net For example, iridium(III) complexes incorporating halogen-substituted 2-phenylbenzo[d]thiazole ligands have been developed for use in high-power efficiency yellow phosphorescent organic light-emitting diodes (OLEDs). nih.gov The introduction of electron-withdrawing or electron-donating groups can tune the emission color and quantum efficiency of these materials. The this compound scaffold provides a platform for synthesizing new ligands for such applications, where the iodo and hydroxyl groups can be functionalized to control the electronic properties and, consequently, the luminescent behavior of the resulting metal complexes or organic molecules.
The following table summarizes the properties of some photoluminescent materials based on benzothiazole derivatives.
| Compound Type | Application | Key Feature |
| Iridium(III) complexes with halogen-substituted 2-phenylbenzo[d]thiazole ligands | Phosphorescent OLEDs | High quantum yields |
| 2-(2'-aminophenyl)benzothiazole derivatives | Fluorescent probes | Tunable emission |
Future Directions and Advanced Research Perspectives for 2 Iodobenzo D Thiazol 6 Ol
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research concerning 2-Iodobenzo[d]thiazol-6-ol is expected to prioritize the development of methodologies that are not only novel and efficient but also environmentally sustainable. Key areas of focus will likely include:
Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing can offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. This approach could lead to a more streamlined and cost-effective production of this compound.
Green Chemistry Approaches: The integration of green chemistry principles will be crucial. This includes the use of greener solvents, the development of catalytic reactions to minimize waste, and the use of renewable starting materials. For instance, exploring biocatalytic methods could offer highly selective and environmentally benign synthetic routes.
Photoredox Catalysis: This emerging area of synthetic chemistry utilizes light to drive chemical reactions, often under mild conditions. The application of photoredox catalysis could enable novel C-H functionalization and cross-coupling reactions, providing new avenues for the derivatization of the this compound core structure.
A comparative overview of traditional versus potential future synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (room temperature/ambient pressure) |
| Solvent Use | High volumes of hazardous solvents | Minimal use of green/recyclable solvents |
| Catalysis | Stoichiometric reagents, heavy metals | Catalytic amounts of reusable catalysts |
| Waste Generation | High | Low (atom-economical reactions) |
| Safety | Higher risk of thermal runaways | Inherently safer processes |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new chemical entities based on the this compound scaffold. nih.govnih.gov These computational tools can significantly accelerate the drug discovery process by:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel this compound derivatives. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the this compound core as a starting point, these models can generate novel derivatives with optimized characteristics for specific biological targets. nih.gov
Personalized Medicine: In the long term, AI could be used to design this compound-based drugs tailored to an individual's genetic profile, potentially leading to more effective and personalized treatments.
| Compound ID | Modification on Scaffold | Predicted Target Affinity (nM) | Predicted ADMET Score |
| JBT-001 | -H (Parent Compound) | 150 | 0.75 |
| JBT-002 | -CH3 at position 4 | 75 | 0.82 |
| JBT-003 | -F at position 5 | 50 | 0.88 |
| JBT-004 | -OCH3 at position 4 | 120 | 0.65 |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. nih.govtaylorandfrancis.comresearchgate.netgardp.org This approach is particularly relevant for complex, multifactorial diseases. taylorandfrancis.com Future research on this compound could focus on its potential as a scaffold for the development of Multi-Target Directed Ligands (MTDLs). nih.govtaylorandfrancis.comnih.gov
Key strategies for developing MTDLs from the this compound scaffold include:
Fragment-Based Linking: Combining the this compound core with other pharmacophores known to interact with different targets. nih.gov
Privileged Scaffold Approach: Leveraging the inherent ability of the benzothiazole (B30560) ring to bind to multiple targets.
The rationale behind this approach is that a single MTDL could offer a better therapeutic profile and reduce the likelihood of drug-drug interactions compared to administering multiple individual drugs. nih.gov
Innovations in Diagnostic and Theranostic Applications
The unique chemical structure of this compound, particularly the presence of an iodine atom, opens up exciting possibilities for its use in diagnostic imaging and theranostics.
Diagnostic Imaging: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create a radiotracer for imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). These radiolabeled versions of this compound could be designed to accumulate in specific tissues or bind to particular biomarkers, allowing for the non-invasive visualization of disease processes.
Theranostics: The concept of theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent. By labeling this compound with a therapeutic radioisotope (e.g., ¹³¹I), it could be used to both image and treat diseases such as cancer. This approach allows for personalized treatment, where the therapeutic dose can be tailored based on the diagnostic imaging data.
The table below outlines potential radionuclide substitutions on the this compound scaffold for different applications.
| Isotope | Application | Imaging Modality |
| ¹²³I | Diagnostics | SPECT |
| ¹²⁴I | Diagnostics | PET |
| ¹³¹I | Theranostics (Imaging & Therapy) | SPECT/Gamma Scintigraphy |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Iodobenzo[d]thiazol-6-ol and its derivatives?
Answer: A solvent-free Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) is effective for synthesizing benzo[d]thiazole derivatives, yielding 90–96% under optimized conditions. For iodination, electrophilic substitution with N-iodosuccinimide (NIS) in trifluoroacetic acid or H2SO4 at 0–25°C is preferred. Reaction progress should be monitored via TLC (silica gel, UV detection), and purity confirmed by melting point analysis and NMR spectroscopy .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., iodine at C2). IR spectroscopy verifies hydroxyl (-OH) and thiazole ring vibrations. For purity assessment, HPLC with UV detection (λ = 254–280 nm) is recommended. X-ray crystallography resolves structural ambiguities in crystalline derivatives .
Q. How can nucleophilic substitution reactions be designed for this compound?
Answer: The iodine substituent at C2 acts as a leaving group in SNAr reactions. For example, coupling with amines (e.g., benzylamine) in DMF at 80°C with K2CO3 as a base yields 2-aminobenzo[d]thiazol-6-ol derivatives. Microwave-assisted synthesis (100°C, 30 min) accelerates reactivity. Monitor by TLC and purify via column chromatography (hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can computational tools like Multiwfn optimize the design of this compound-based compounds?
Answer: Multiwfn calculates electron localization function (ELF) to identify reactive sites for electrophilic attack (e.g., C6 hydroxyl group). Fukui indices predict nucleophilic regions (e.g., iodine substitution sites). Electrostatic potential maps guide solubility modifications. Parallelized topology analysis reduces computation time for large derivatives (e.g., PET tracers) .
Q. What strategies improve the metabolic stability of this compound derivatives in vivo?
Answer: Deuteration at metabolically labile positions (e.g., methyl groups in PET tracers) reduces first-pass metabolism. For brain-penetrant agents, logP optimization (2.5–3.5) balances blood-brain barrier permeability. Metabolite profiling via HPLC-radiometric detection identifies unstable moieties. Prodrug strategies (e.g., acetyl-protected hydroxyl groups) enhance stability .
Q. How can this compound be utilized in PET radiotracer development for neurodegenerative diseases?
Answer: Radiosynthesis employs [11C]methyl triflate or [18F]fluoride with phenolic precursors under captive solvent conditions (40–45 min synthesis time). For tau imaging, compare binding affinity (KD) to neurofibrillary tangles (e.g., 52.5 nM for 11C-PBB3) using autoradiography. Validate specificity against Aβ plaques and quantify brain uptake via SUVR (standardized uptake value ratio) in preclinical models .
Q. How does iodine substitution affect the biological activity of benzo[d]thiazol-6-ol derivatives compared to other halogens?
Answer: Iodine’s larger atomic radius enhances hydrophobic interactions in binding pockets (e.g., tau protein). Comparative SAR studies show bromo derivatives (e.g., 2-bromo analogs) exhibit lower in vitro IC50 values (e.g., 32 nM for BRD4 degradation) but higher metabolic clearance. Radiolabeled iodine derivatives (e.g., 123I) enable SPECT imaging due to longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
